

Technical Guide: DMT-dA(PAc) Phosphoramidite in Oligonucleotide Synthesis

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Compound of Interest

Compound Name: DMT-dA(PAc) Phosphoramidite

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This technical guide provides an in-depth overview of 5'-O-(4,4'-Dimethoxytrityl)-N6-phenoxyacetyl-2'-deoxyadenosine-3'-[(2-cyanoethyl)-(N,N-diisopropyl)]-phosphoramidite, commonly known as **DMT-dA(PAc) Phosphoramidite**. It is intended for researchers, scientists, and professionals in drug development engaged in the chemical synthesis of oligonucleotides. This document outlines its chemical properties, a detailed experimental protocol for its use, and a visual representation of the synthesis process.

Core Chemical Properties

DMT-dA(PAc) Phosphoramidite is a crucial building block in the automated solid-phase synthesis of DNA.^[1] The dimethoxytrityl (DMT) group at the 5' position protects the hydroxyl group during the coupling reaction, while the phenoxyacetyl (PAC) group protects the exocyclic amine of the adenine base. The phosphoramidite moiety at the 3' position enables the sequential addition of nucleotides to the growing oligonucleotide chain.

Quantitative Data Summary

For ease of reference, the key quantitative data for **DMT-dA(PAc) Phosphoramidite** are summarized in the table below.

Property	Value
CAS Number	110543-74-3[2][3][4]
Molecular Formula	C ₄₈ H ₅₄ N ₇ O ₈ P[2][3][4]
Molecular Weight	887.96 g/mol [2]
Alternate Molecular Weight	888.0 g/mol [3][4]
Purity	≥97-98%[2][3][4]
Appearance	White Powder
Storage Conditions	-20°C[3][4]

Experimental Protocol: Solid-Phase Oligonucleotide Synthesis

The following protocol details the standard phosphoramidite method for incorporating **DMT-dA(PAc) Phosphoramidite** into a synthetic oligonucleotide sequence using an automated DNA synthesizer. This process is cyclical, with each cycle adding one nucleotide.[5]

Materials and Reagents:

- Solid Support: Controlled Pore Glass (CPG) or polystyrene beads functionalized with the initial nucleoside.
- Phosphoramidites: **DMT-dA(PAc) Phosphoramidite** and other required DMT-protected deoxynucleoside phosphoramidites (e.g., dC, dG, T) dissolved in anhydrous acetonitrile.
- Activator: A weak acid, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), in anhydrous acetonitrile.
- Deblocking (Detritylation) Reagent: A solution of a mild acid, typically trichloroacetic acid (TCA) in dichloromethane.
- Capping Reagents: Acetic anhydride (Cap A) and N-methylimidazole (Cap B).

- Oxidizing Reagent: A solution of iodine in a mixture of tetrahydrofuran, pyridine, and water.
- Cleavage and Deprotection Reagent: Concentrated aqueous ammonia or a mixture of ammonia and methylamine (AMA).
- Anhydrous acetonitrile for washing steps.

Methodology:

The synthesis proceeds in the 3' to 5' direction and consists of a four-step cycle for each nucleotide addition:

- Step 1: Detritylation (Deblocking)
 - The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support.[\[1\]](#)
 - The deblocking reagent (e.g., 3% TCA in dichloromethane) is passed through the synthesis column.[\[4\]](#)
 - The resulting orange-colored DMT cation is washed away with anhydrous acetonitrile. The intensity of this color can be measured to determine the efficiency of the previous coupling step.[\[2\]](#)
 - This step exposes a free 5'-hydroxyl group on the support-bound nucleoside, making it available for the next coupling reaction.
- Step 2: Coupling
 - The **DMT-dA(PAc) Phosphoramidite** and the activator are simultaneously delivered to the synthesis column.[\[5\]](#)
 - The activator protonates the diisopropylamino group of the phosphoramidite, forming a highly reactive intermediate.[\[2\]](#)
 - This activated phosphoramidite then reacts with the free 5'-hydroxyl group of the support-bound nucleoside, forming a phosphite triester linkage.[\[6\]](#) This reaction is rapid and is driven to completion by using a large excess of the phosphoramidite and activator.

- Step 3: Capping
 - To prevent the elongation of chains that failed to react during the coupling step ("failure sequences"), any unreacted 5'-hydroxyl groups are permanently blocked.^[4]
 - A mixture of capping reagents (acetic anhydride and N-methylimidazole) is introduced to acetylate these free hydroxyls, rendering them unreactive in subsequent cycles.^{[2][4]}
- Step 4: Oxidation
 - The newly formed phosphite triester linkage is unstable and must be converted to a more stable phosphate triester.^[6]
 - An oxidizing solution, typically iodine in the presence of water and a weak base, is passed through the column.^[6] This converts the P(III) species to a P(V) phosphate, stabilizing the DNA backbone.

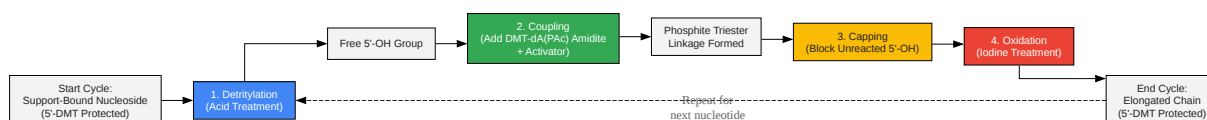
This four-step cycle is repeated for each nucleotide to be added to the growing oligonucleotide chain.

Post-Synthesis Cleavage and Deprotection:

- After the final synthesis cycle, the oligonucleotide is cleaved from the solid support using a reagent such as concentrated aqueous ammonia.^[5]
- This same reagent also removes the protecting groups from the phosphate backbone (the cyanoethyl groups) and the nucleobases (including the phenoxyacetyl group on adenine).
- The fully deprotected oligonucleotide is then recovered and purified, typically by HPLC or PAGE.

Visualization of the Synthesis Cycle

The following diagram illustrates the logical flow of the phosphoramidite synthesis cycle.



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Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

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